methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a methoxy-substituted aniline moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to construct the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE shares structural similarities with other pyrazole derivatives, such as:
- METHYL 2-{4-[(E)-1-(4-HYDROXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
- METHYL 2-{4-[(E)-1-(4-CHLOROANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
Uniqueness
The presence of the methoxy group in METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-ethyl-N-(4-methoxyphenyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H23N3O4/c1-4-18(23-15-10-12-17(28-2)13-11-15)21-19(14-20(26)29-3)24-25(22(21)27)16-8-6-5-7-9-16/h5-13,24H,4,14H2,1-3H3 |
InChI Key |
WRPHKWXXJVRGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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